Aromaticity and Thermodynamic Stability: Benzo[c]isoxazole vs. Benzo[d]isoxazole vs. Benzoxazole Core
Direct computation of π-current density by Fowler, Domene, and Jenneskens (2005) established that benzo[c]isoxazole (anthranil, 1) sustains only a perimeter ring current without separate monocycle currents, whereas both 1,2-benzisoxazole (2) and benzoxazole (3) sustain strong benzene-like currents in the six-membered ring with bifurcated flow in the five-membered ring [1]. The aromaticity order is unambiguously 1 < 2 ≈ 3, with the thermodynamic stability difference between anthranil and its isomers being identical to that between isoxazole and oxazole [1]. This means every derivative built on the benzo[c]isoxazole scaffold—including the target boronic ester—inherits a fundamentally distinct electronic ground state from its [d]-isomer counterpart [2].
| Evidence Dimension | π-current density pattern and thermodynamic stability ranking of parent heterocyclic cores |
|---|---|
| Target Compound Data | Benzo[c]isoxazole (anthranil, 1): perimeter ring current only; no separate monocycle currents; lowest thermodynamic stability (ranked 3rd of 3 isomers) |
| Comparator Or Baseline | 1,2-Benzisoxazole (benzo[d]isoxazole, 2): strong benzene-like π-current in 6-membered ring, bifurcated flow in 5-membered ring; Benzoxazole (3): similar benzene-like current pattern; Both rank 2 ≈ 3, significantly more stable than 1 |
| Quantified Difference | Aromaticity order: 1 (anthranil) < 2 (1,2-benzisoxazole) ≈ 3 (benzoxazole). Thermodynamic stability difference between 1 and 2 is identical to the well-characterized isoxazole-vs-oxazole gap |
| Conditions | Ab initio computation of π-current density (ipso-centric CTOCD-DZ method); Tetrahedron Letters 2005, 46, 4077–4080 |
Why This Matters
The distinct electronic structure of the benzo[c]isoxazole core predicts different reactivity at the N–O bond (ring-opening susceptibility, quaternary salt formation) and different metabolic stability of derived drug candidates compared to benzo[d]isoxazole analogs, directly impacting synthetic route selection and medicinal chemistry design.
- [1] Domene C, Jenneskens LW, Fowler PW. Aromaticity of anthranil and its isomers, 1,2-benzisoxazole and benzoxazole. Tetrahedron Letters. 2005;46(23):4077-4080. doi:10.1016/j.tetlet.2005.04.019 View Source
- [2] Wikipedia. Anthranil (2,1-Benzisoxazole). 'The locations of the heteroatoms in anthranil results in disrupted aromaticity, making it by far the least stable of the 3 structural isomers.' Accessed May 2026. View Source
